L-deprenyl-D2 C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-deprenyl-D2 C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a deuterated analog of L-deprenyl, which is known for its selective inhibition of monoamine oxidase B (MAO-B). This compound is utilized in neuroimaging to study various neurological and psychiatric disorders, including Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
The synthesis of L-deprenyl-D2 C-11 involves several steps. The precursor, L-nordeprenyl-D2, is synthesized from L-phenylalanine in five steps. The final step involves N-alkylation of L-nordeprenyl-D2 with [11C]methyl triflate using an automated commercial platform . The overall yield of the precursor synthesis is approximately 33%, and the radiochemical yield of the final product is around 44% . The process is efficient and suitable for both preclinical and clinical applications .
Chemical Reactions Analysis
L-deprenyl-D2 C-11 undergoes several types of chemical reactions, primarily involving its interaction with monoamine oxidase B. It acts as a suicide inhibitor, forming a covalent bond with the enzyme during the catalytic process . This involves the cleavage of the carbon-deuterium bond in the methylene carbon of the propargyl group . The major product of this reaction is the enzyme-inhibitor complex, which is irreversible .
Scientific Research Applications
L-deprenyl-D2 C-11 is extensively used in scientific research, particularly in the field of neuroimaging. It is employed to measure the activity of monoamine oxidase B in the brain, which is crucial for understanding various neurodegenerative diseases . The compound is also used to study the role of astrocytes in neuroinflammation and neurodegeneration . Additionally, it has applications in the development of new therapeutic strategies for diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
The mechanism of action of L-deprenyl-D2 C-11 involves its selective inhibition of monoamine oxidase B. The compound binds irreversibly to the enzyme, preventing the breakdown of monoamines such as dopamine . This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease . The molecular target of this compound is the active site of monoamine oxidase B, where it forms a covalent bond during the catalytic process .
Comparison with Similar Compounds
L-deprenyl-D2 C-11 is similar to other MAO-B inhibitors, such as L-deprenyl (selegiline) and rasagiline. its deuterated form provides certain advantages, including increased metabolic stability and reduced side effects . Unlike its non-deuterated counterparts, this compound is specifically designed for use in PET imaging, making it a valuable tool for studying the brain’s biochemical processes in vivo . Other similar compounds include [11C]PK®-11195 and [11C]DAA1106, which are used for imaging neuroinflammation .
Properties
CAS No. |
118313-25-0 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1,1-dideuterio-N-(111C)methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1/i3-1,10D2 |
InChI Key |
MEZLKOACVSPNER-FDJJMKDCSA-N |
Isomeric SMILES |
[2H]C([2H])(C#C)N([11CH3])[C@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.